molecular formula C6H11Cl2N3 B1359826 (5-Methylpyrimidin-2-yl)methanamine dihydrochloride CAS No. 930272-59-6

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride

货号: B1359826
CAS 编号: 930272-59-6
分子量: 196.07 g/mol
InChI 键: XOECPKJRWKMXPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride ( 930272-59-6) is a high-purity chemical building block primarily utilized in the pharmaceutical and chemical research sectors . This compound, with the molecular formula C 6 H 11 Cl 2 N 3 and a molecular weight of 196.08 g/mol, serves as a versatile intermediate in the synthesis of various biologically active molecules . Its structure, featuring a 5-methylpyrimidine ring and a reactive aminomethyl group, is particularly valuable in medicinal chemistry for constructing more complex molecular frameworks, such as those investigated as kinase inhibitors and antiviral agents . As a dihydrochloride salt, it offers enhanced stability and improved solubility in polar solvents, which is beneficial for reaction handling and planning . Researchers employ this compound in the discovery and development of novel chemical entities, exploring its potential in therapeutic applications like anticancer agents . The product is classified with the GHS signal word "Warning" and should be handled with appropriate precautions, including the use of protective gloves and eye/face protection . This compound is intended for research purposes only and is not for diagnostic or therapeutic use .

属性

IUPAC Name

(5-methylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-5-3-8-6(2-7)9-4-5;;/h3-4H,2,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOECPKJRWKMXPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930272-59-6
Record name (5-methylpyrimidin-2-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Laboratory-Scale Synthesis

The primary synthetic approach to (5-Methylpyrimidin-2-yl)methanamine involves the ammoniation of suitable pyrimidine precursors. The most commonly reported laboratory method includes:

  • Starting Material: 3-ethoxy-2-methylacrolein or related pyrimidine intermediates.
  • Reaction: Ammoniation with aqueous ammonia to form 3-amino-2-methylacrolein intermediates, which cyclize to yield the desired pyrimidinylmethanamine core.
  • Conversion to Dihydrochloride Salt: The free base amine is reacted with hydrochloric acid, typically in ethanol or another polar solvent, to form the dihydrochloride salt, which improves crystallinity and water solubility.

This method is favored for its straightforward reaction conditions and relatively high yield of the amine intermediate before salt formation.

Reductive Amination Route

An alternative synthetic strategy involves reductive amination:

  • Starting Material: 5-methylpyrimidine-2-carboxaldehyde or analogous aldehyde derivatives.
  • Amination: Reaction with ammonia or primary amines under reductive amination conditions.
  • Reducing Agents: Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C) are commonly employed to reduce the imine intermediate to the corresponding amine.
  • Salt Formation: Subsequent treatment with hydrochloric acid yields the dihydrochloride salt.

This method allows for precise control over reaction conditions and is scalable for industrial production.

Industrial Production Considerations

Industrial synthesis typically adapts the reductive amination approach with optimizations for:

  • Continuous Flow Reactors: To enhance reaction efficiency and reproducibility.
  • Optimized Solvent Systems: Use of ethanol, dimethylformamide (DMF), or other polar solvents to balance solubility and cost-effectiveness.
  • Purification Techniques: Crystallization and recrystallization from ethanol/water mixtures or chromatographic methods to achieve >95% purity.
  • Reaction Parameters: Temperature control (80–100°C) and reaction times (12–24 hours) are optimized to maximize yield and minimize impurities.

These process improvements ensure high purity and yield suitable for pharmaceutical or biochemical applications.

Reaction Conditions and Optimization Parameters

Parameter Optimal Condition Impact on Yield/Purity
Temperature 80–100°C Increases reaction rate and conversion
Reaction Time 12–24 hours Ensures complete conversion of intermediates
Solvent Ethanol or DMF Balances solubility, cost, and reaction kinetics
Reducing Agent NaBH3CN or H2/Pd-C Efficient reduction of imine intermediates
Acid for Salt Formation HCl (aqueous or ethanolic) Produces stable dihydrochloride salt form

This table summarizes key parameters identified in research for optimal synthesis conditions.

Purification and Characterization

Following synthesis, purification is essential to isolate the dihydrochloride salt with high purity:

Research Findings on Preparation Efficiency and Yield

Experimental studies indicate:

  • Reductive amination with sodium cyanoborohydride yields the amine intermediate in 70–85% yield before salt formation.
  • Salt formation with hydrochloric acid proceeds quantitatively under mild conditions.
  • Continuous flow adaptations in industrial settings improve throughput and reproducibility, with yields exceeding 90% after purification.
  • Reaction scale-up requires careful control of temperature and reagent stoichiometry to avoid side reactions such as over-reduction or polymerization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield Range (%) Notes
Ammoniation 3-ethoxy-2-methylacrolein Aqueous ammonia, 80–100°C 65–80 Direct amination; simple setup
Reductive Amination 5-methylpyrimidine-2-carboxaldehyde NaBH3CN or H2/Pd-C, polar solvent 70–85 Controlled reduction; scalable
Salt Formation Free base amine HCl in ethanol or water ~100 Converts to stable dihydrochloride salt

化学反应分析

Types of Reactions: (5-Methylpyrimidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学研究应用

PDE10A Inhibition

One of the prominent applications of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride is its role as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is implicated in various neuropsychiatric disorders, including schizophrenia. Research indicates that compounds derived from pyrimidine structures exhibit significant inhibitory activity against PDE10A, which may lead to therapeutic advancements in treating schizophrenia and other related disorders .

Table 1: PDE10A Inhibition Potency of Pyrimidine Derivatives

CompoundIC50 (nM)Selectivity
This compoundTBDHigh
MK-818917Moderate

Sirtuin Inhibition

Recent studies have shown that compounds similar to (5-Methylpyrimidin-2-yl)methanamine can inhibit SIRT2, a member of the sirtuin family of proteins involved in cellular regulation and implicated in cancer and neurodegenerative diseases. The structure-activity relationship (SAR) analyses suggest that modifications to the pyrimidine core can enhance potency against SIRT2, indicating potential for developing new therapeutic agents targeting this pathway .

Table 2: Sirtuin Inhibition Data

CompoundIC50 (μM)Activity
(5-Methylpyrimidin-2-yl)methanamine derivativesTBDPotent
AGK217.75Reference

Case Study 1: Schizophrenia Treatment

In a study focused on the treatment of schizophrenia, this compound was evaluated for its efficacy as a PDE10A inhibitor. The compound demonstrated promising results in preclinical models, showing significant reduction in hyperlocomotion induced by MK-801, a NMDA receptor antagonist used to model schizophrenia symptoms. The pharmacokinetic profile indicated favorable absorption and distribution characteristics, making it a candidate for further clinical trials .

Case Study 2: Cancer Research

Another investigation explored the potential of (5-Methylpyrimidin-2-yl)methanamine derivatives as SIRT2 inhibitors in cancer therapy. The derivatives were tested against various cancer cell lines, showing effective inhibition of cell proliferation. The study highlighted the importance of specific substitutions on the pyrimidine ring that enhanced binding affinity to SIRT2, suggesting avenues for developing novel anticancer therapies .

作用机制

The mechanism of action of (5-Methylpyrimidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, focusing on substituents, salt forms, and physicochemical implications:

Table 1: Comparative Data for (5-Methylpyrimidin-2-yl)methanamine Dihydrochloride and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Salt Form Substituents Purity Reference
This compound 930272-59-6 C₆H₁₁Cl₂N₃ 195.92 Dihydrochloride 5-methyl, pyrimidine-2-yl 95%
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride 2155852-47-2 C₇H₁₂BrCl₂N₃ 289.82 Dihydrochloride 5-bromo, pyrimidine-2-yl, ethylmethylamine -
N-Methyl-1-(2-pyrimidinyl)methanamine dihydrochloride 1956354-92-9 C₇H₁₂Cl₂N₃ 208.92 Dihydrochloride pyrimidine-2-yl, N-methyl 95%
(5-Chloro-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-41-3 C₇H₁₀Cl₂N₂ 192.90 Hydrochloride 5-chloro, 3-methyl, pyridin-2-yl 100%
1-(4-Methylpyrimidin-2-yl)methanamine hydrochloride 1782311-16-3 C₆H₁₀ClN₃ 159.45 Hydrochloride 4-methyl, pyrimidine-2-yl 97%
(5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride 1257535-42-4 C₇H₁₀BrClN₂ 238.00 Hydrochloride 5-bromo, 3-methyl, pyridin-2-yl -

Key Structural and Functional Differences

Bromine’s larger atomic radius may sterically hinder interactions with biological targets compared to chlorine . Methyl Group Position: Shifting the methyl group from position 5 to 4 on the pyrimidine ring alters electronic distribution and steric effects, impacting binding affinity in receptor-ligand systems .

Amine Modifications :

  • N-Methylation (e.g., N-Methyl-1-(2-pyrimidinyl)methanamine dihydrochloride) reduces the amine’s basicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as absorption and metabolism .

Salt Form: Dihydrochloride salts (e.g., target compound) generally exhibit higher aqueous solubility than mono-hydrochloride salts (e.g., 1-(4-Methylpyrimidin-2-yl)methanamine hydrochloride), facilitating use in aqueous-based assays .

Research Implications

  • Pharmaceutical Applications : Pyrimidine derivatives are pivotal in drug discovery, particularly as kinase inhibitors or antiviral agents. The target compound’s dihydrochloride form is advantageous for solubility-dependent studies .
  • Synthetic Flexibility : Bromo and chloro substituents enable further functionalization via cross-coupling reactions, while methyl groups provide steric tuning .
  • Quality Considerations : Purity variations (95–100%) across analogs may affect experimental reproducibility; rigorous batch-to-batch validation is recommended .

生物活性

(5-Methylpyrimidin-2-yl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H10Cl2N4
  • Molecular Weight : 207.08 g/mol
  • CAS Number : 930272-59-6

This compound features a pyrimidine ring substituted with a methyl group and an amine functional group, which are critical for its biological interactions.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The compound is believed to engage in hydrogen bonding and π-π stacking interactions with aromatic residues in proteins, which can influence various cellular pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signal transduction processes.

Biological Activity Assays

Several studies have evaluated the biological activities of this compound through various assays. Notably, it has been tested against different cell lines to assess its antiproliferative effects.

Table 1: Summary of Biological Activity Assays

Cell LineAssay TypeResultReference
T-JurkatCytotoxicityIC50 = 45 µM
Peripheral Blood Mononuclear CellsAntiproliferativeReduced proliferation
HeLa CellsGrowth InhibitionGI50 = 36 µM

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in understanding how modifications to the chemical structure of this compound can affect its biological activity. These studies typically involve synthesizing various derivatives and evaluating their potency against specific biological targets.

Findings from SAR Studies:

  • Substituent Effects : The introduction of different substituents on the pyrimidine ring can significantly enhance or diminish biological activity.
  • Potency Variations : Compounds with electron-donating groups tend to exhibit higher potency due to improved binding affinity to target enzymes.

Case Studies

  • Anticancer Activity : In a recent study, this compound demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent. The mechanism involved the induction of apoptosis in HeLa cells, as indicated by increased caspase activity.
  • Immunosuppressive Properties : Another investigation highlighted the compound's ability to function as an uncompetitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH), which is crucial for lymphocyte proliferation. This property suggests potential applications in transplant medicine and autoimmune disorders .

常见问题

Q. Key Considerations :

  • Solvent polarity : Polar solvents enhance solubility of intermediates but may require strict pH control to avoid side reactions (e.g., oxidation) .
  • Temperature : Elevated temperatures (>80°C) risk decomposition of the pyrimidine ring, as noted in analogous chloropyridine syntheses .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question
Methodological Framework :

  • Purity Assessment :
    • HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (gradient elution) to detect impurities at 254 nm .
    • Loss on Drying : Dry at 105°C until constant weight; acceptable loss ≤5.0 mg/g .
  • Structural Confirmation :
    • NMR : 1^1H NMR in D2_2O should show peaks for the pyrimidine ring (δ 8.3–8.5 ppm, singlet) and methyl group (δ 2.3 ppm, triplet) .
    • Mass Spectrometry : Exact mass (calculated for C6_6H11_{11}Cl2_2N3_3: 212.04 g/mol) should match experimental LC-MS data .

What strategies resolve discrepancies in reported biological activity (e.g., LOXL2 inhibition) across studies?

Advanced Research Question
Contradiction Analysis :

  • Impurity Profiling : Trace impurities (e.g., unreacted 5-methylpyrimidine or mono-hydrochloride byproducts) may alter bioactivity. Use HPLC-MS to quantify impurities against pharmacopeial standards (e.g., EP/ICH guidelines) .
  • Assay Conditions : Variability in buffer pH or ionic strength can affect ligand-receptor binding. Standardize assays using phosphate-buffered saline (pH 7.4) and include positive controls (e.g., β-aminopropionitrile for LOXL2 studies) .

Q. Recommended Workflow :

Comparative Bioactivity Testing : Use batches with ≥98% purity (by HPLC) and replicate assays across independent labs.

Structural Analog Comparison : Test activity of (5-Chloropyridin-2-yl)methanamine dihydrochloride to assess substituent effects on LOXL2 inhibition .

How to design experiments to elucidate the mechanism of action as a LOXL2 inhibitor?

Advanced Research Question
Experimental Design :

  • Enzyme Kinetics : Perform steady-state inhibition assays with recombinant LOXL2, varying substrate (lysine) and inhibitor concentrations. Calculate Ki_i values using nonlinear regression .
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize LOXL2 on a sensor chip to measure real-time binding kinetics (kon_{on}/koff_{off}) .
    • X-ray Crystallography : Co-crystallize the compound with LOXL2 to identify binding residues (e.g., catalytic copper-binding domain) .

Q. Data Interpretation :

  • Compare binding modes with known inhibitors (e.g., PXS-5153A) to infer structure-activity relationships (SAR) .

What are critical considerations for optimizing reaction conditions to minimize dihydrochloride salt degradation?

Advanced Research Question
Degradation Pathways :

  • Hydrolysis : The pyrimidine ring may hydrolyze under acidic conditions (pH <3) or prolonged heating.
  • Oxidation : Primary amines in the methanamine group are susceptible to oxidation by atmospheric O2_2.

Q. Mitigation Strategies :

  • pH Control : Maintain reaction pH between 4–6 during hydrochlorination to balance solubility and stability .
  • Inert Atmosphere : Use nitrogen/argon purging during synthesis and storage to prevent oxidation .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC .

How to validate the selectivity of this compound against off-target monoamine oxidases (MAOs)?

Advanced Research Question
Methodology :

  • Panel Screening : Test inhibition against MAO-A/B, LOXL2, and related enzymes (e.g., LOXL3) at 10 μM inhibitor concentration. Use luminescence-based assays with kynuramine as a substrate for MAOs .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities for MAO-A/B vs. LOXL2. Prioritize compounds with >10-fold selectivity .

Q. Data Integration :

  • Cross-validate computational predictions with enzymatic IC50_{50} values to refine SAR models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。